2-Nitrophenoxyacetyl Chloride

Hydrolysis Kinetics Reactivity Comparison Electrophilic Substitution

Batch failures from hydrolyzed acyl chlorides delay R&D timelines. 2-Nitrophenoxyacetyl chloride, with its ortho-nitro-enhanced electrophilicity, provides quantifiably faster kinetics to ensure reproducible outcomes. · Rapid acylation: alcoholysis k = 4.2 × 10⁻² M⁻¹s⁻¹ (MeOH, 0 °C). · Crystalline solid (mp ~43 °C) for precise parallel synthesis dispensing. · QC-ready with verifiable 1H NMR spectrum (AIST National Metrology Institute).

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 20142-87-4
Cat. No. B1280399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenoxyacetyl Chloride
CAS20142-87-4
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl
InChIInChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2
InChIKeyAEWBGACGIKCIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenoxyacetyl Chloride: Procurement-Ready Intermediate


2-Nitrophenoxyacetyl chloride is an organic compound within the carboxylic acid halide class, characterized by its acyl chloride and 2-nitrophenoxy moieties . It exists as a crystalline solid with a melting point of approximately 43°C and demonstrates the expected high reactivity profile typical of acyl chlorides . This high electrophilicity, driven by the electron-withdrawing ortho-nitro group, makes it a critical building block for introducing a protected, reactive handle into more complex molecular architectures .

Reactivity High electrophilicity supports rapid coupling
Physical Form Crystalline solid enables accurate dispensing
Identity Verifiable via authoritative 1H NMR spectrum

Irreplaceable Reactivity of 2-Nitrophenoxyacetyl Chloride


Simple substitution with unsubstituted or differently substituted analogs is not feasible due to the unique electronic profile of the ortho-nitro group. This group strongly withdraws electron density from the aromatic ring and through the ether linkage, directly increasing the electrophilicity of the adjacent carbonyl carbon . This electronic activation is quantifiably distinct from non-nitrated or para-nitrated analogs. For example, the ortho-nitro configuration in 2-nitrophenoxyacetyl chloride stabilizes the transition state during nucleophilic attack to a greater extent than in 4-nitrophenoxyacetyl chloride or phenoxyacetyl chloride . This directly translates into quantifiably faster reaction kinetics in crucial transformations, making it a non-interchangeable reagent for time-sensitive or yield-critical synthetic steps.

Ortho-nitro activation unique

Ortho-nitro electron withdrawal is quantifiably stronger than para or unsubstituted analogs, altering reactivity.

Kinetics may not transfer

Faster hydrolysis and alcoholysis rates observed for the ortho isomer may not be reproduced by other nitrophenoxy derivatives.

Solid-state vs. liquid analog

The crystalline nature contrasts with liquid 2-chlorophenoxyacetyl chloride, impacting handling and storage workflows.

2-Nitrophenoxyacetyl Chloride: Performance vs. Analogs


Enhanced Hydrolysis Reactivity

The electron-withdrawing ortho-nitro group accelerates hydrolysis via a concerted SN2 pathway compared to unsubstituted acetyl chloride and benzoyl chloride. This activation is crucial for applications requiring rapid, quantitative conversion. Kinetic data directly compares the hydrolysis rates of 2-nitrophenoxyacetyl chloride against acetyl chloride and benzoyl chloride under identical conditions .

Hydrolysis Reactivity
Head-to-head
Target k = 5.6 × 10-4 s-1
Acetyl chloride k = 2.1 × 10-4 s-1 2.7× faster
Benzoyl chloride k = 8.3 × 10-6 s-1 67× faster
Reported accelerated hydrolysis supports milder coupling conditions.
Aqueous media, 25°C; head-to-head comparison data.
Hydrolysis Kinetics Reactivity Comparison Electrophilic Substitution

Alcoholysis Reactivity with Methanol

In esterification reactions, 2-nitrophenoxyacetyl chloride exhibits rapid kinetics with primary alcohols like methanol, outperforming benzoyl chloride derivatives. This quantitative advantage is derived from the ortho-nitro group's ability to enhance the carbonyl carbon's electrophilicity .

Alcoholysis with Methanol
Class-level
Direct SN2 pathway vs. tetrahedral intermediate
Target k = 4.2 × 10-2 M-1s-1 (acetone, 0°C)
SN2 mechanism may facilitate rapid esterification of primary alcohols.
Benzoyl chloride derivatives inferred to proceed via slower intermediate.
Esterification Alcoholysis Kinetics Reactivity Comparison

Unique Conformational Stability

2-Nitrophenoxyacetyl chloride exists as a centrosymmetric molecule with specific, stabilizing hydrogen bonds between molecular chains . It can adopt two distinct conformations, which are determined by the orientation of the nitro group . This contrasts with simpler analogs, such as 2-chlorophenoxyacetyl chloride (a liquid at room temperature ), where the lack of a strong hydrogen-bonding acceptor prevents such ordered packing.

Conformational Stability
Cross-study comparable
Crystalline solid, mp 43°C
2-Chlorophenoxyacetyl chloride: liquid at room temperature
Solid-state packing facilitates purification and storage.
Hydrogen-bonded network contrasts with non-H-bonding analog.
Solid State Chemistry Conformational Analysis Hydrogen Bonding

Authoritative 1H NMR Spectrum

The 1H NMR spectrum of 2-nitrophenoxyacetyl chloride has been rigorously characterized and is available through authoritative spectral databases. This provides an unambiguous analytical fingerprint for identity verification and purity assessment upon procurement [1]. The data confirms the structure of the intact acyl chloride moiety in DMSO-d6, essential for ensuring the reagent is not hydrolyzed.

Authoritative 1H NMR Spectrum
Specification review
89.56 MHz, DMSO-d6
Verified by AIST spectral database
Provides an unambiguous benchmark for identity and purity verification.
Non-vendor reference reduces risk of using degraded reagent.
Analytical Chemistry NMR Spectroscopy Quality Assurance

Key Applications of 2-Nitrophenoxyacetyl Chloride


Rapid Amide Library Synthesis

The quantified high electrophilicity of 2-nitrophenoxyacetyl chloride, demonstrated by its rapid hydrolysis (k = 5.6 × 10⁻⁴ s⁻¹ at 25°C) , makes it ideal for the swift acylation of delicate amine substrates. This is particularly valuable in medicinal chemistry for constructing libraries of 2-nitrophenoxyacetamide derivatives, which serve as key intermediates for protease inhibitors or kinase modulators. Its crystalline nature further ensures accurate and straightforward dispensing in parallel synthesis settings.

Esterification for Agrochemical Intermediates

The rapid alcoholysis kinetics (k = 4.2 × 10⁻² M⁻¹s⁻¹ with methanol at 0°C) enable efficient and scalable esterification to produce 2-nitrophenoxyacetate esters. These esters are essential precursors in the synthesis of herbicides and fungicides, where the nitro group provides a handle for downstream diversification. The enhanced rate reduces process cycle times and energy consumption in large-scale manufacturing.

Derivatization in Polymer Science

The unique centrosymmetric conformation and hydrogen-bonding network of 2-nitrophenoxyacetyl chloride provide a defined three-dimensional structure. This property can be exploited in the design of self-assembling supramolecular materials or as a rigid linker in polymer chemistry. Its solid-state stability is also a key advantage for formulating shelf-stable, single-component reagent kits for materials research.

Quality-Gated Procurement for Process Development

The availability of an authoritative 1H NMR spectrum from a national metrology institute (AIST) [1] establishes a clear, verifiable benchmark for incoming quality control. For chemical engineers and R&D managers, this allows for the implementation of a robust, data-driven acceptance criterion. This minimizes the risk of batch failure due to hydrolyzed or impure reagent, thereby protecting downstream process yields and project timelines.

Application
Selection Property
Validation Focus
Amide Library Synthesis
High electrophilicity for amine acylation
Reaction kinetics and yield reproducibility
Agrochemical Ester Intermediates
Rapid alcoholysis kinetics
Scalability and cycle-time reduction
Supramolecular Materials
Defined crystalline packing
Self-assembly and structural rigidity
Process R&D Quality Control
Authoritative NMR spectral benchmark
Identity/purity verification per AIST

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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